molecular formula C11H9N3O2 B12081660 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one

Cat. No.: B12081660
M. Wt: 215.21 g/mol
InChI Key: YISSJSZHERSKRB-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that features both pyrazole and benzoxazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-1H-pyrazole with 2-hydroxybenzoyl chloride under basic conditions to form the desired benzoxazinone ring . Another approach involves the use of a Mitsunobu reaction followed by sequential cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is unique due to its combination of pyrazole and benzoxazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(1H-pyrazol-5-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H9N3O2/c15-11-6-16-10-2-1-7(5-9(10)13-11)8-3-4-12-14-8/h1-5H,6H2,(H,12,14)(H,13,15)

InChI Key

YISSJSZHERSKRB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=NN3

Origin of Product

United States

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